2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one
Description
Properties
IUPAC Name |
2-amino-6-methylpyrano[2,3-e][1,3]benzoxazol-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c1-5-4-8(14)16-10-6(5)2-3-7-9(10)13-11(12)15-7/h2-4H,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSVUEFXOTYOFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2N=C(O3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552028 | |
| Record name | 2-Amino-6-methyl-8H-pyrano[2,3-e][1,3]benzoxazol-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114476-70-9 | |
| Record name | 2-Amino-6-methyl-8H-pyrano[2,3-e][1,3]benzoxazol-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one typically involves the cyclization of appropriate precursors under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of reagents that facilitate the formation of the chromene and oxazole rings .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high yield and purity. The process would typically be optimized for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the application, but they generally involve the modulation of biological processes at the molecular level .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one can be contextualized by comparing it to analogous chromeno-oxazole derivatives. Below is a detailed analysis based on substituent variations, synthetic yields, physical properties, and spectral
Table 1: Key Chromeno-Oxazole Derivatives and Their Properties
Key Observations
Substituent Effects on Yield and Stability :
- Electron-withdrawing groups (e.g., -CF₃ in 4i ) correlate with higher synthetic yields (86%) and elevated melting points (265°C), suggesting enhanced stability .
- Bulky substituents like phenyl (4h ) or cyclopropyl (4e ) show moderate-to-high yields (49–70%), while smaller alkyl groups (e.g., ethyl in 4a ) result in lower yields (52%) .
Structural and Spectral Trends: The amino group in the target compound distinguishes it from analogs by introducing hydrogen-bonding capability, which could influence solubility and receptor interactions . Thioether derivatives (e.g., 3ba) exhibit distinct ¹H NMR shifts (e.g., δ 3.02 ppm for -S-CH₂CH₃) compared to oxygen- or carbon-linked substituents .
Biological Implications: While biological data are absent for the amino-substituted compound, derivatives like 4h and 4i are implied to have activity in studies titled "synthesis and biological activity" . The trifluoromethyl group in 4i is often associated with enhanced metabolic stability in drug design.
Biological Activity
2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antioxidant properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromeno-oxazole structure, which is known for its diverse pharmacological properties. The presence of amino and methyl groups contributes to its reactivity and interaction with biological systems.
Antioxidant Activity
Recent studies have indicated that this compound exhibits antioxidant properties. However, preliminary tests have shown low anti-lipid peroxidation activity. For instance, in assays conducted at a concentration of 100 µM, the compound demonstrated less than 1% inhibition of lipid peroxidation compared to a control group . This suggests that while the compound may possess some antioxidant potential, it is relatively weak compared to other antioxidants.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. In particular, it was tested against soybean lipoxygenase, an enzyme involved in inflammatory processes. The results indicated no significant inhibition at the tested concentrations . This lack of enzyme interaction raises questions about its efficacy as an anti-inflammatory agent.
Case Studies and Research Findings
A systematic review of related compounds has provided insights into the biological activities associated with similar structures. For example:
Comparative Analysis
The following table summarizes the biological activities observed in this compound compared to similar compounds:
| Compound | Antioxidant Activity | Lipoxygenase Inhibition | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|---|
| This compound | Low | None | Not extensively studied | Limited evidence |
| Related Chromeno-Oxazole Derivative A | Moderate | Moderate | Significant | Promising |
| Related Chromeno-Oxazole Derivative B | High | High | High | Strong |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
